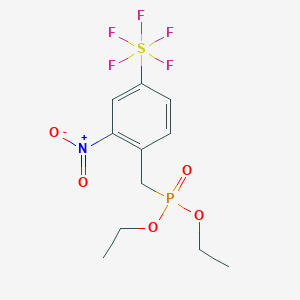

Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate

説明

Synthesis Analysis

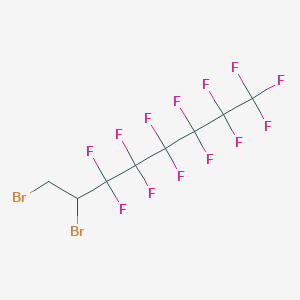

Diethyl 2-nitro-(pentafluorosulfanyl)benzylphosphonates are available by the vicarious nucleophilic substitution reaction of meta- and para- nitro-(pentafluorosulfanyl)benzenes and diethyl chloromethylphosphonate . They undergo Horner–Wadsworth–Emmons reaction with aldehydes in the presence of potassium hydroxide in acetonitrile at ambient temperature to give (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes in good yields and high stereoselectivities .Molecular Structure Analysis

The molecular formula of Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) is C11H15F5NO5PS . Its molecular weight is 399.27 g/mol.Chemical Reactions Analysis

Follow-up transformations of the primary products provided (E)-1-alkenyl-(pentafluorosulfanyl)benzenes and 2-(2-arylethyl)-(pentafluorosulfanyl)anilines . Reduction of (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes provided 2-(2-arylethyl)-(pentafluorosulfanyl)anilines, and the formation of (E)-1-alkenyl-4-(pentafluorosulfanyl)benzenes was demonstrated from diethyl 4-(pentafluorosulfanyl)benzylphosphonates .科学的研究の応用

Organophosphonates in Environmental Science

Organophosphonates, including compounds similar to Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate), have been extensively studied for their environmental relevance, biodegradability, and removal in wastewater treatment plants (WWTPs). Despite their stability against biological degradation, phosphonates can be removed with relatively high efficiency (>80%) in WWTPs operated with chemical phosphate precipitation. This indicates the environmental persistence of such compounds and the necessity for efficient removal mechanisms to prevent eutrophication and interference with phosphate precipitation processes in WWTPs (Rott, Steinmetz, & Metzger, 2018).

Synthesis and Applications in Chemistry

The phosphonic acid functional group, closely related to the chemical structure of interest, is employed for many applications due to its structural analogy with the phosphate moiety or its coordination or supramolecular properties. These compounds have been utilized for their bioactive properties (drug, pro-drug), in the design of supramolecular or hybrid materials, and for the functionalization of surfaces among other applications. This highlights the versatility and importance of phosphonate derivatives in various research fields including chemistry, biology, and physics, suggesting potential areas of application for Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Potential for Innovative Drug Delivery and Medical Applications

Phosphonate-based compounds are also explored for innovative drug delivery mechanisms and as potential therapeutic agents. The exploration of prodrugs to overcome drug delivery obstacles associated with phosphate, phosphonate, and phosphinate functional group-containing drugs exemplifies the ongoing research aimed at enhancing the bioavailability and efficacy of these compounds in medical applications. This research avenue could also apply to the specific compound , highlighting its potential relevance in the development of new therapeutic strategies (Krise & Stella, 1996).

特性

IUPAC Name |

[4-(diethoxyphosphorylmethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F5NO5PS/c1-3-21-23(20,22-4-2)8-9-5-6-10(7-11(9)17(18)19)24(12,13,14,15)16/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQNWEAJFRTOLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F5NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

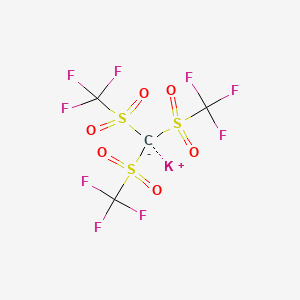

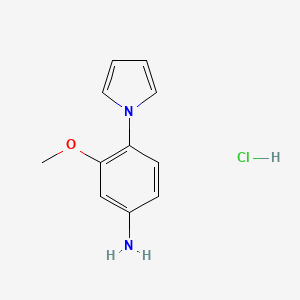

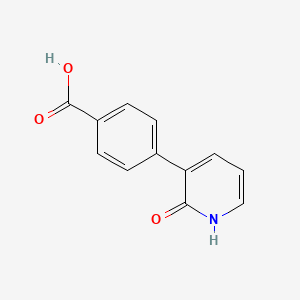

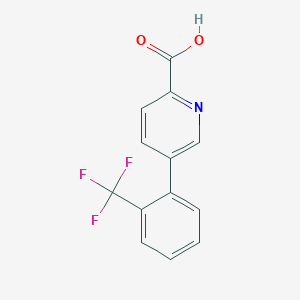

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

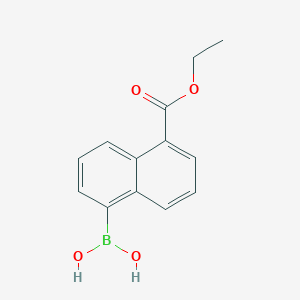

![7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine](/img/structure/B1425098.png)

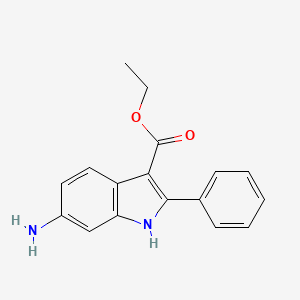

![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)

![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1425106.png)

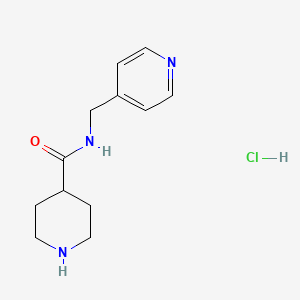

![N-(2-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1425108.png)